Cas no 93076-89-2 (R 59-022)

R 59-022 structure
R 59-022 structure
Product Name:R 59-022
CAS No:93076-89-2
MF:C27H26FN3OS
MW:459.578248500824
CID:807093
PubChem ID:24893986
Update Time:2024-10-26

R 59-022 Chemical and Physical Properties

Names and Identifiers

    • 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-
    • 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethy...
    • 6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
    • DIACYLGLYCEROL KINASE INHIBITOR I
    • R 59-022
    • R-59-022
    • R-59-022 (Diacylglycerol Kinase Inhibitor I)
    • 6-[2-[4-[(4-Fluorophenyl)phenylMethylene]-1-piperidinyl]ethyl]-7-Methyl-5H-thiazolo[3,2-a]pyriMidin-5-one
    • 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidin­yl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
    • R59022
    • Diacylglycerol Kinase Inhibitor I solid
    • 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (ACI)
    • DKGI-I
    • 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidin-yl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
    • NCGC00015357-06
    • R 59022?
    • Diacylglycerol Kinase Inhibitor I, solid
    • SR-01000075608
    • Tocris-2194
    • Lopac-D-5919
    • NCGC00015357-03
    • SR-01000075608-3
    • BDBM50529938
    • HY-107613
    • BRD-K54665485-001-07-9
    • MS-28422
    • HMS3677K21
    • DA-77309
    • NCGC00015357-01
    • CS-0028966
    • MFCD00055114
    • SCHEMBL316891
    • R-59022
    • AKOS024456981
    • NCGC00015357-02
    • SMR000058437
    • HMS3268B04
    • G12127
    • R-59 022
    • 5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-(2-(4-((4-fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-
    • R 59022
    • CHEBI:92958
    • Q27164693
    • REGID_for_CID_3012
    • Diacylglycerol Kinase Inhibitor I - CAS 93076-89-2
    • 6-(2-(4-((4-Fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidine-5-one
    • MFVJXLPANKSLLD-UHFFFAOYSA-N
    • SR-01000075608-1
    • Lopac0_000401
    • MLS-0090818.0001
    • CCG-204494
    • 6-(2-{4-[(4-fluorophenyl)(phenyl)methylidene]piperidin-1-yl}ethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
    • HMS3413K21
    • CHEMBL259388
    • MLS000028485
    • DTXSID20239254
    • SDCCGSBI-0050387.P002
    • HMS3674M17
    • EX-A7639
    • UNII-PF550QIT3I
    • NCGC00021479-02
    • BRD-K54665485-001-01-2
    • 6-(2-(4-((4-Fluorophenyl)(phenyl)methylene)piperidin-1-yl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
    • 93076-89-2
    • D 5919
    • PF550QIT3I
    • DKGI-I; Diacylglycerol kinase inhibitor I
    • LP00107
    • NCGC00015357-05
    • 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5hthiazolo[3,2-a]pyrimidin-5-one
    • NCGC00015357-04
    • HSCI1_000342
    • HMS2234P12
    • MDL: MFCD00055114
    • Inchi: 1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
    • InChI Key: MFVJXLPANKSLLD-UHFFFAOYSA-N
    • SMILES: O=C1N2C(SC=C2)=NC(C)=C1CCN1CC/C(=C(\C2C=CC(F)=CC=2)/C2C=CC=CC=2)/CC1

Computed Properties

  • Exact Mass: 459.17800
  • Monoisotopic Mass: 459.178061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 868
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1

Experimental Properties

  • Color/Form: Light yellow solid
  • Density: 1.26
  • Boiling Point: 619.8°Cat760mmHg
  • Flash Point: 328.6°C
  • Refractive Index: 1.654
  • Solubility: 0.1 M HCl: slightly soluble
  • PSA: 65.85000
  • LogP: 5.28180
  • Solubility: Slightly soluble in 0.1 M HCl

R 59-022 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • Storage Condition:−20°C

R 59-022 Pricemore >>

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R 59-022 Production Method

Production Method 1

Reaction Conditions
Reference
A preparation of insecticidal piperidine and pyridine derivatives
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
[Bis(aryl)methylene]-1-piperidinyl)alkyl pyrimidinones
, European Patent Organization, , ,

R 59-022 Preparation Products

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